2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
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Overview
Description
2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure that includes chloro, methylphenyl, sulfamoyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, including the introduction of chloro, sulfamoyl, and nitrophenyl groups onto a benzamide backbone. Common synthetic routes may involve:
Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.
Chlorination: Introduction of chloro groups using chlorinating agents like thionyl chloride.
Sulfamoylation: Introduction of sulfamoyl groups using sulfamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a methoxy group instead of a nitrophenyl group.
2-chloro-5-[(2-methylphenyl)sulfamoyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Uniqueness
2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its nitrophenyl group, in particular, may contribute to its potential biological activity and reactivity in chemical reactions.
Properties
IUPAC Name |
2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-13-5-2-3-8-19(13)23-30(28,29)16-9-10-18(21)17(12-16)20(25)22-14-6-4-7-15(11-14)24(26)27/h2-12,23H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPNYQHYIXKHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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